molecular formula C8H6BrClO3S B1334622 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride CAS No. 690632-00-9

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

Cat. No.: B1334622
CAS No.: 690632-00-9
M. Wt: 297.55 g/mol
InChI Key: WDCSWTWTTAMPFJ-UHFFFAOYSA-N
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Description

5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride is a useful research compound. Its molecular formula is C8H6BrClO3S and its molecular weight is 297.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Synthesis of Functionalized Isoxazoles

5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride has potential applications in the synthesis of functionalized isoxazoles. A study by Li et al. (2022) highlights the use of sulfonyl chlorides in a visible-light-catalyzed tandem radical addition, 1,5-hydrogen atom transfer, and cyclization of 2-alkynylarylethers to produce sulfonyl-functionalized dihydrobenzofurans (Li et al., 2022).

2. Application in Organic Synthesis

The compound is relevant in organic synthesis processes. For example, the development of acyl sulfonamide anti-proliferative agents, as described by Yates et al. (2009), involves a similar sulfonyl chloride in the synthesis of complex organic compounds (Yates et al., 2009).

3. Involvement in Electrophilic Substitution Reactions

Research by Obafemi (1982) discusses the reactions of similar sulfonyl chloride derivatives, indicating their potential in various electrophilic substitution reactions, which can be applied to the synthesis of diverse organic compounds (Obafemi, 1982).

4. Role in Anticancer Compound Synthesis

Miao et al. (2010) synthesized an anticancer compound using a sulfonyl chloride derivative, demonstrating the utility of such compounds in the development of therapeutic agents (Miao et al., 2010).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO3S/c9-6-3-5-1-2-13-8(5)7(4-6)14(10,11)12/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSWTWTTAMPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383423
Record name 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-00-9
Record name 5-Bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride
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5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride
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5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride
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5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride
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5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride
Reactant of Route 6
5-bromo-2,3-dihydrobenzofuran-7-sulfonyl Chloride

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